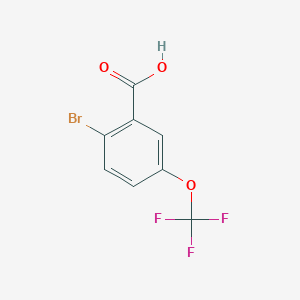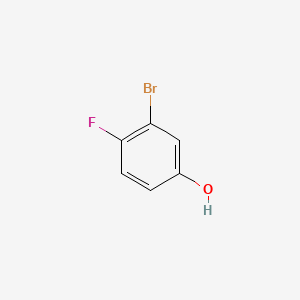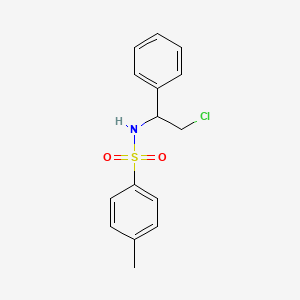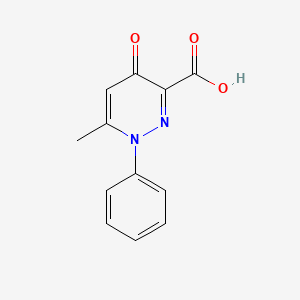
2-(3-Bromobenzyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromobenzyl)-1,3-dioxolane, also known as 3-Bromo-2-methylpropane-1,3-diol, is a cyclic organic compound with a broad range of applications in the fields of biochemistry and synthetic organic chemistry. It is a colorless liquid with a boiling point of 87.3°C and a melting point of -10.4°C. It is used in a variety of laboratory experiments, including synthesis, chromatography, and biochemical assays. It can also be used as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Chiral Control in Chemical Synthesis
A study by Wünsch and Nerdinger (1998) explored the preparation of enantiomerically pure 2-(2-bromobenzyl)-1,3-dioxolanes. These compounds were used to control diastereoselectivity in chemical reactions, particularly in the addition of aryllithium intermediates to acylimines. This process demonstrated how 1,3-dioxolane derivatives can be crucial in achieving specific stereochemical outcomes in synthetic chemistry (Wünsch & Nerdinger, 1998).
Synthesis of Complex Organic Molecules
Mekonnen et al. (2009) described the synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane. The study highlights the role of 1,3-dioxolane derivatives as intermediates in the synthesis of more complex organic molecules. This synthetic route underscores the versatility of 1,3-dioxolane derivatives in organic chemistry (Mekonnen et al., 2009).
Oxidation and Combustion Studies
Wildenberg et al. (2020) conducted an experimental and kinetic modeling study on the oxidation of 1,3-dioxolane. This research is crucial in understanding the combustion properties of 1,3-dioxolane and its potential as a biofuel component. It provides insights into the chemical pathways and kinetics involved in the oxidation process (Wildenberg et al., 2020).
Phase Transfer Catalysis
Steinbeck (1979) investigated the applications of phase transfer catalysis in synthesizing 2-dihalogenomethyl-1,3-dioxolanes and 1,3-dioxanes. This research highlights the use of 1,3-dioxolane derivatives in facilitating phase transfer catalytic reactions, which are crucial in many organic synthesis processes (Steinbeck, 1979).
Optical and Electronic Properties
Research by Chen et al. (2015) on 1,3-dioxolane-terminated liquid crystals demonstrated the enhancement of positive dielectric anisotropy and birefringence in tolane-liquid crystals. This study is significant in the field of material science, especially in the development of liquid crystal displays and other optical applications (Chen et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGZEZMTTSJESB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373654 |
Source


|
| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-87-9 |
Source


|
| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)












